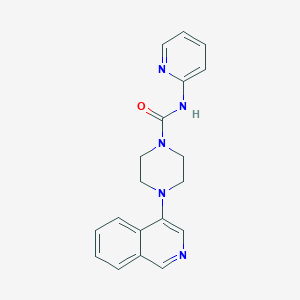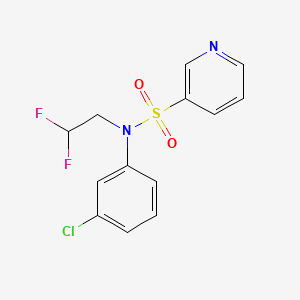![molecular formula C14H14F2N2O2S B6626852 N-[2-(difluoromethoxy)phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626852.png)
N-[2-(difluoromethoxy)phenyl]-4-(1,3-thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)phenyl]-4-(1,3-thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as DFB or DFB-Butanamide.
作用機序
DFB-Butanamide exerts its therapeutic effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC plays a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, DFB-Butanamide promotes histone acetylation, leading to chromatin relaxation and increased gene expression. This mechanism of action is believed to be responsible for the anti-cancer, anti-inflammatory, and neuroprotective effects of DFB-Butanamide.
Biochemical and Physiological Effects:
DFB-Butanamide has been shown to have several biochemical and physiological effects. Studies have shown that DFB-Butanamide induces cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. Additionally, DFB-Butanamide has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation. Furthermore, DFB-Butanamide has been shown to protect neurons from oxidative stress and promote neuronal survival.
実験室実験の利点と制限
DFB-Butanamide has several advantages for lab experiments. It is a stable and easily synthesized compound with a high yield. Additionally, DFB-Butanamide has been shown to have low toxicity, making it a safe compound to work with. However, DFB-Butanamide has some limitations. It is a relatively new compound, and more research is needed to fully understand its therapeutic potential. Additionally, DFB-Butanamide has poor solubility in water, making it challenging to work with in aqueous solutions.
将来の方向性
DFB-Butanamide has shown significant potential in various scientific research applications, and several future directions can be explored. One possible direction is to investigate the potential of DFB-Butanamide as a combination therapy with other anti-cancer drugs to enhance its efficacy. Additionally, more research is needed to understand the full extent of DFB-Butanamide's anti-inflammatory and neuroprotective effects. Furthermore, future research can focus on developing more water-soluble derivatives of DFB-Butanamide to improve its solubility and bioavailability.
In conclusion, DFB-Butanamide is a promising compound with potential therapeutic applications in cancer treatment, inflammation, and neuroprotection. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of DFB-Butanamide and its derivatives.
合成法
DFB-Butanamide can be synthesized by reacting 2-(difluoromethoxy)aniline with 4-(1,3-thiazol-2-yl)butyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields DFB-Butanamide as a white crystalline solid with a high yield.
科学的研究の応用
DFB-Butanamide has shown potential in various scientific research applications, including cancer treatment, inflammation, and neuroprotection. Studies have shown that DFB-Butanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DFB-Butanamide has anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Furthermore, DFB-Butanamide has been shown to have neuroprotective effects, making it a possible treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2S/c15-14(16)20-11-5-2-1-4-10(11)18-12(19)6-3-7-13-17-8-9-21-13/h1-2,4-5,8-9,14H,3,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJQTULJCPMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=NC=CS2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-ethyl-5-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]carbamoyl]furan-3-carboxylate](/img/structure/B6626776.png)
![7-bromo-4-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B6626779.png)
![3-[2-(4-Hydroxy-3,5-dimethylphenyl)ethyl]-1-methyl-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B6626783.png)
![7-bromo-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B6626790.png)




![Methyl 4-[(2-chloro-6-fluorophenyl)methyl-methylcarbamoyl]pyridine-3-carboxylate](/img/structure/B6626841.png)
![2-(1,3-dioxolan-2-yl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6626847.png)

![2-(1,3-dioxolan-2-yl)-N-ethyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6626858.png)
![N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B6626860.png)
![2-amino-5-chloro-3-fluoro-N-[3-(2-methylimidazol-1-yl)propyl]benzamide](/img/structure/B6626864.png)